molecular formula C13H28O B2599986 2-methyldodecan-2-ol CAS No. 1653-37-8

2-methyldodecan-2-ol

Cat. No.: B2599986
CAS No.: 1653-37-8
M. Wt: 200.366
InChI Key: YVVFTTGYNOVKSI-UHFFFAOYSA-N
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Description

2-Methyldodecan-2-ol is a tertiary alcohol with the molecular formula C₁₃H₂₈O and a molecular weight of 200.36 g/mol. Its structure features a hydroxyl group attached to a branched carbon chain (methyl group at the second carbon of a dodecanol backbone). This branching confers distinct physical and chemical properties, such as reduced boiling points and solubility in water compared to linear or primary alcohols of similar molecular weight .

The compound has been identified in microbial metabolic studies, where its abundance varies significantly under different growth conditions. For example, in Pedobacter lusitanus NL19, this compound shows reduced abundance in nutrient-rich media (PL100 and PH100), suggesting its role as a metabolic intermediate or byproduct influenced by environmental factors .

Properties

IUPAC Name

2-methyldodecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h14H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVFTTGYNOVKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyldodecan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone to the corresponding alcohol, yielding this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyldodecan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2-Methyldodecan-2-one (ketone) or 2-methyldodecanoic acid (carboxylic acid).

    Reduction: 2-Methyldodecane (hydrocarbon).

    Substitution: 2-Methyldodecyl chloride (alkyl halide).

Scientific Research Applications

2-Methyldodecan-2-ol has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of lipid metabolism and as a model compound for studying enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-methyldodecan-2-ol depends on its specific application. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. In industrial applications, its role as a solvent or intermediate can facilitate various chemical processes.

Comparison with Similar Compounds

Key Observations:

Branching Effects : Tertiary alcohols (e.g., this compound, 2-methylpropan-2-ol) exhibit lower boiling points than their linear counterparts due to reduced surface area for van der Waals interactions. For example, 2-methylpropan-2-ol boils at 82°C, whereas linear butan-1-ol (primary alcohol) boils at 118°C .

Unsaturation : The presence of a double bond in 2-methyl-11-dodecen-2-ol lowers its molecular weight slightly (198.35 vs. 200.36 for this compound) and reduces boiling points under reduced pressure (130°C at 10 Torr) .

Chain Length : Longer chains (e.g., dodecan-1-ol) increase hydrophobicity and decrease water solubility, even in primary alcohols.

Reactivity and Metabolic Behavior

  • Oxidation Resistance : Tertiary alcohols like this compound resist oxidation due to the absence of α-hydrogens, unlike primary alcohols (e.g., dodecan-1-ol), which can oxidize to aldehydes or carboxylic acids .
  • Biological Interactions : In microbial studies, this compound abundance decreases under high metabolic activity, suggesting catabolic utilization or conversion into other metabolites. This contrasts with shorter-chain tertiary alcohols (e.g., 2-methylpropan-2-ol), which are stable synthetic intermediates .

Biological Activity

2-Methyldodecan-2-ol is a branched-chain alcohol with the chemical formula C₁₄H₃₀O. This compound has garnered attention in various fields, including organic chemistry, biochemistry, and pharmacology, due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.

This compound possesses several notable chemical characteristics:

  • Molecular Weight : 214.4 g/mol
  • Boiling Point : Approximately 250 °C
  • Melting Point : Approximately 19 °C
  • Density : 0.829 g/mL at 20 °C

These properties make it suitable for various applications in both laboratory and industrial settings.

The biological activity of this compound primarily revolves around its interactions with biological macromolecules. The hydroxyl group (-OH) allows for hydrogen bonding, influencing solubility and reactivity within biological systems.

  • Enzyme Interaction : The compound is used as a model in studying enzyme-catalyzed reactions, particularly in lipid metabolism.
  • Cell Membrane Interaction : Due to its amphiphilic nature, it can integrate into lipid bilayers, potentially altering membrane fluidity and functionality.

Lipid Metabolism Studies

This compound has been employed in research focusing on lipid metabolism. It serves as a model compound to understand the role of alcohols in lipid biosynthesis and degradation pathways.

Drug Delivery Systems

Research indicates potential applications in drug delivery systems due to its favorable solubility properties and ability to form stable emulsions.

Antifungal Activity

Preliminary studies suggest that similar compounds like 2-dodecanol inhibit the hyphal formation of Candida albicans, indicating that this compound may exhibit antifungal properties through similar mechanisms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other alcohols such as:

CompoundMolecular FormulaBiological Activity
2-Methyl-2-decanolC₁₄H₃₀OSimilar lipid interactions
2-Methyl-2-undecanolC₁₃H₂₈OModerate antimicrobial properties
2-Methyl-2-tridecanolC₁₅H₃₂OHigher molecular weight, different solubility

The structural differences significantly influence their respective biological activities and applications.

Case Studies

  • Lipid Metabolism Research : A study utilized this compound to investigate its effects on lipid biosynthesis pathways in yeast models, revealing insights into how branched-chain alcohols affect cellular metabolism.
  • Antifungal Activity : In a controlled experiment, researchers found that derivatives of dodecanols inhibited the growth of Candida albicans by disrupting cell membrane integrity, indicating a potential pathway for further exploration with this compound .

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